3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid
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Overview
Description
3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid is a chemical compound with the molecular formula C13H17BrO5 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a tert-butoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the tert-butoxy group. One common method involves the bromination of 5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Esterification and Hydrolysis: The tert-butoxy group can participate in esterification and hydrolysis reactions, modifying the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid can facilitate esterification reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and tert-butoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(tert-butoxy)benzoic acid: Similar structure but lacks the oxoethoxy group.
5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-5-(tert-butoxycarbonyl)benzoic acid: Similar structure with a different substituent at the 5-position.
Uniqueness
3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid is unique due to the presence of both the bromine atom and the tert-butoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C13H15BrO5 |
---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
3-bromo-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid |
InChI |
InChI=1S/C13H15BrO5/c1-13(2,3)19-11(15)7-18-10-5-8(12(16)17)4-9(14)6-10/h4-6H,7H2,1-3H3,(H,16,17) |
InChI Key |
GUVXHWMZHKVOON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=CC(=C1)C(=O)O)Br |
Origin of Product |
United States |
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